6-Chloro-1-hexene

Biocatalysis Enantioselective synthesis Epoxidation

6-Chloro-1-hexene (CAS 928-89-2) is an ω-chloro-1-alkene with the molecular formula C6H11Cl and a molecular weight of 118.60 g/mol. It is a colorless to light yellow liquid characterized by a terminal alkene and a primary alkyl chloride moiety.

Molecular Formula C6H11Cl
Molecular Weight 118.6 g/mol
CAS No. 928-89-2
Cat. No. B1581537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-hexene
CAS928-89-2
Molecular FormulaC6H11Cl
Molecular Weight118.6 g/mol
Structural Identifiers
SMILESC=CCCCCCl
InChIInChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2
InChIKeyBLMIXWDJHNJWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-hexene (CAS 928-89-2) Procurement Guide: Properties, Sources, and Key Applications


6-Chloro-1-hexene (CAS 928-89-2) is an ω-chloro-1-alkene with the molecular formula C6H11Cl and a molecular weight of 118.60 g/mol [1][2]. It is a colorless to light yellow liquid characterized by a terminal alkene and a primary alkyl chloride moiety [3]. Commercial availability from major suppliers includes purity grades of 96-97% . Its physicochemical properties include a boiling point of 135-136 °C, density of 0.896 g/mL at 25 °C, and refractive index n20/D of 1.438 . This bifunctional building block is widely utilized in organic synthesis, materials science, and as a pharmaceutical intermediate [4].

6-Chloro-1-hexene vs. Analogs: Why Substitution with Other ω-Halo-1-alkenes or Terminal Alkenes is Not Straightforward


6-Chloro-1-hexene possesses a unique combination of a terminal alkene and a primary alkyl chloride, conferring a distinct reactivity profile that cannot be replicated by simple substitution with other ω-halo-1-alkenes (e.g., 6-bromo-1-hexene or 6-iodo-1-hexene) or by unfunctionalized terminal alkenes like 1-hexene. While the bromo- and iodo-analogs are generally more reactive in nucleophilic substitution and oxidative addition steps, this higher reactivity often leads to undesired side reactions, lower chemoselectivity, and reduced stability [1]. The chlorine atom in 6-chloro-1-hexene provides a balanced reactivity that enables controlled transformations, particularly in lithiation and cross-coupling reactions [2]. Furthermore, the chloroalkene's performance in biocatalytic epoxidation with styrene monooxygenase yields a product with high enantiomeric excess, whereas the bromo- and iodo- analogs are often not suitable substrates for such enzymatic systems . Therefore, direct substitution without careful validation of the specific reaction conditions can result in significant yield losses, compromised product purity, and failed synthetic sequences.

6-Chloro-1-hexene (928-89-2): Quantitative Performance Data for Informed Scientific Procurement


6-Chloro-1-hexene in Biocatalytic Epoxidation: High Yield and Enantioselectivity Compared to 1-Heptene

6-Chloro-1-hexene exhibits superior performance in biocatalytic epoxidation using styrene monooxygenase (RhSMO) compared to the unfunctionalized terminal alkene 1-heptene. Under identical conditions (400 mM substrate), 6-chloro-1-hexene yields a product concentration of 246.5 mM (S)-1,2-epoxy-6-chlorohexane, which is 2.8-fold higher than the 88.3 mM (S)-1,2-epoxyheptane obtained from 1-heptene. Furthermore, the enantiomeric excess (ee) for the chloro-substituted product is 95.5%, significantly exceeding the 84.2% ee observed for the unsubstituted analog .

Biocatalysis Enantioselective synthesis Epoxidation

6-Chloro-1-hexene in DTBB-Catalyzed Lithiation: Divergent Reactivity Enabling Selective Synthesis

6-Chloro-1-hexene undergoes DTBB-catalyzed lithiation to form an open-chain organolithium intermediate at -78 °C, which can be trapped with various electrophiles to yield linear functionalized products. In contrast, performing the identical reaction at -30 °C promotes cyclization of the intermediate, leading to the formation of cyclopentyl derivatives [1]. This temperature-dependent divergent reactivity is a specific and quantifiable characteristic of 6-chloro-1-hexene, distinguishing it from other ω-halo-1-alkenes. While 6-bromo-1-hexene might undergo similar lithiation, the stronger C-Br bond in the intermediate and potential for competitive elimination often complicate such controlled transformations. Similarly, 6-iodo-1-hexene is typically too reactive, leading to rapid decomposition or Wurtz-type coupling before controlled cyclization can occur [2].

Organolithium chemistry Cyclization Temperature-controlled reactivity

6-Chloro-1-hexene Synthesis: Established, High-Yielding Protocol with Reported 82% Yield

A robust and scalable synthesis of 6-chloro-1-hexene is documented in Organic Syntheses, achieving an 82% yield from the reaction of allylmagnesium bromide with 1-bromo-3-chloropropane [1]. This yield serves as a benchmark for comparing alternative synthetic routes. In contrast, the synthesis of the more reactive 6-bromo-1-hexene often requires more stringent conditions and careful handling to prevent side reactions, and yields can be more variable. The synthesis of 6-iodo-1-hexene typically involves halogen exchange from the chloro- or bromo- precursor, adding an extra step and cost. The high and reproducible yield of 6-chloro-1-hexene via this direct method contributes to its favorable cost-effectiveness and reliable supply for large-scale research or industrial applications.

Organic synthesis Grignard reaction Process chemistry

6-Chloro-1-hexene in Rhodium-Catalyzed Reactions: Formation of Tri- and Tetra-Substituted Imines

6-Chloro-1-hexene reacts with β-substituted imines in the presence of a rhodium catalyst to afford tri- and tetra-substituted imines . This reactivity is characteristic of ω-chloro-1-alkenes and differentiates 6-chloro-1-hexene from its saturated counterpart, 1-chlorohexane, which lacks the terminal alkene and thus cannot participate in this transformation. Similarly, the bromo- and iodo-analogs, while potentially reactive in this context, may exhibit different reaction rates or lead to catalyst poisoning due to stronger coordination of the halide to the metal center. The specific use of 6-chloro-1-hexene in this reaction has been demonstrated to provide access to complex imine structures valuable in medicinal chemistry.

C-H activation Rhodium catalysis Imine synthesis

6-Chloro-1-hexene (CAS 928-89-2): Recommended Applications Based on Quantitative Performance Data


Enantioselective Synthesis of Chiral Epoxides for Pharmaceutical Intermediates

Based on the direct head-to-head comparison showing a 2.8-fold higher yield and 11.3 percentage point higher enantiomeric excess (95.5% ee) in biocatalytic epoxidation compared to 1-heptene , 6-chloro-1-hexene is the preferred substrate for the production of (S)-1,2-epoxy-6-chlorohexane. This chiral epoxide serves as a valuable intermediate for the synthesis of β-blockers, antiviral agents, and other bioactive molecules. Procurement of 6-chloro-1-hexene for this application is justified by the superior process efficiency and product purity it enables.

Temperature-Controlled Divergent Synthesis of Linear or Cyclopentyl Building Blocks

The unique temperature-dependent lithiation behavior of 6-chloro-1-hexene allows access to either open-chain functionalized products or cyclopentyl derivatives from a single starting material by simply adjusting the reaction temperature . This divergent reactivity is a powerful tool for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery programs. It enables the rapid generation of structurally diverse compound libraries, thereby accelerating lead optimization. The use of 6-chloro-1-hexene in this context is driven by its specific ability to undergo controlled cyclization, a feature not readily replicated by more reactive or less stable ω-halo-1-alkene analogs.

Scalable Production of Functionalized Olefins via Cross-Coupling and Metathesis

6-Chloro-1-hexene is a well-established substrate for cross-coupling reactions, such as those with copper(II) chloride and 1-phenylpropyne, and for metathesis reactions . The documented high-yielding synthesis (82% yield) from readily available starting materials ensures a reliable and cost-effective supply for large-scale applications [1]. For process chemists and industrial users, this combination of reliable reactivity and scalable production makes 6-chloro-1-hexene a strategic building block for manufacturing functionalized polymers, surfactants, and specialty chemicals.

Synthesis of Ionic Liquid Precursors

6-Chloro-1-hexene is used in the synthesis of 1-(5-hexen)-2,3-dimethyl-imidazolium chloride, a precursor to task-specific ionic liquids . The terminal alkene moiety allows for further functionalization (e.g., via metathesis or polymerization), while the imidazolium core provides the ionic liquid properties. The use of the chloro-substituted alkene is critical for the initial quaternization step, and its reactivity profile is well-suited for this application, leading to high yields of the desired salt.

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